molecular formula C19H20FNO B6084834 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone

2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone

Cat. No. B6084834
M. Wt: 297.4 g/mol
InChI Key: RUBDQXCBFVLPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone, also known as FPAC, is a novel compound that has gained significant attention in the scientific community due to its potential as a research tool. FPAC is a ketone derivative that belongs to the cyclopentanone family.

Mechanism of Action

2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone binds to the SH2 domain of STAT3, preventing its interaction with JAK2 and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This inhibition results in the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone in lab experiments is its specificity for STAT3. This allows for the selective inhibition of STAT3 signaling without affecting other signaling pathways. However, one limitation of using 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone could include the development of more soluble derivatives, the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases, and the exploration of its effects on other cellular pathways. Additionally, 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone could be used in combination with other inhibitors to target multiple signaling pathways simultaneously.

Synthesis Methods

2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone can be synthesized using a multistep process involving the reaction of 4-fluorobenzaldehyde with 3-methylbenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the cyclization of the resulting intermediate with acetic anhydride to form 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone.

Scientific Research Applications

2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been shown to be a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. This interaction is involved in the regulation of various cellular functions, including cell growth, survival, and differentiation. 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been used in a variety of research applications, including cancer research, inflammation, and autoimmune diseases.

properties

IUPAC Name

2-[(4-fluorophenyl)-(3-methylanilino)methyl]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-13-4-2-5-16(12-13)21-19(17-6-3-7-18(17)22)14-8-10-15(20)11-9-14/h2,4-5,8-12,17,19,21H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBDQXCBFVLPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C2CCCC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(4-Fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone

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